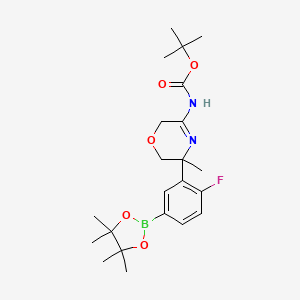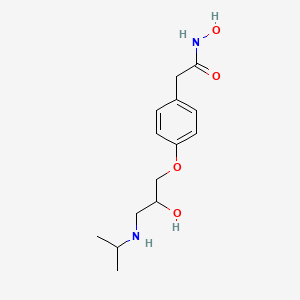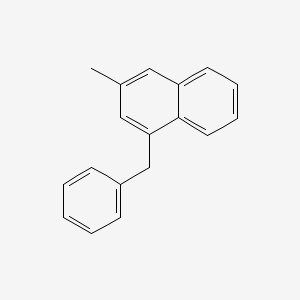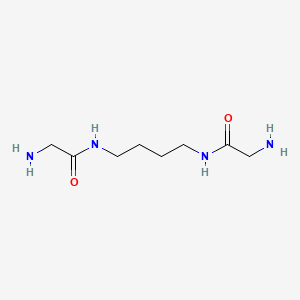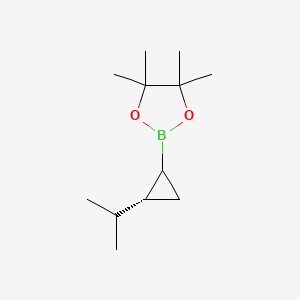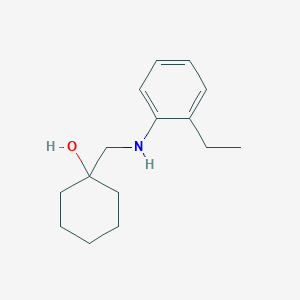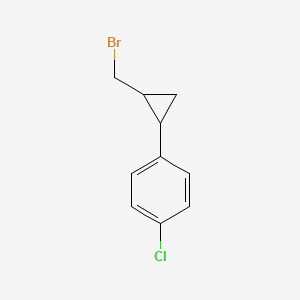
1-(2-(Bromomethyl)cyclopropyl)-4-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Bromomethyl)cyclopropyl)-4-chlorobenzene is an organic compound that features a cyclopropyl group attached to a benzene ring with a bromomethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)cyclopropyl)-4-chlorobenzene typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of molecular bromine (Br2) or copper (II) bromide (CuBr2) as brominating agents . The reaction is carried out in the presence of a base such as triethylamine (Et3N) to facilitate the formation of the bromomethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Bromomethyl)cyclopropyl)-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield cyclopropylmethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of cyclopropylmethyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(Bromomethyl)cyclopropyl)-4-chlorobenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-(Bromomethyl)cyclopropyl)-4-chlorobenzene involves the formation of reactive intermediates, such as cyclopropylmethyl cations or radicals, which can interact with various molecular targets. These intermediates can undergo further reactions, leading to the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Bromomethyl)cyclopropane: Similar structure but lacks the chlorobenzene ring.
4-Chlorobenzyl bromide: Contains a benzyl bromide group instead of a bromomethyl cyclopropyl group.
Cyclopropylmethyl chloride: Similar cyclopropylmethyl group but with a chloride substituent instead of bromine.
Eigenschaften
Molekularformel |
C10H10BrCl |
|---|---|
Molekulargewicht |
245.54 g/mol |
IUPAC-Name |
1-[2-(bromomethyl)cyclopropyl]-4-chlorobenzene |
InChI |
InChI=1S/C10H10BrCl/c11-6-8-5-10(8)7-1-3-9(12)4-2-7/h1-4,8,10H,5-6H2 |
InChI-Schlüssel |
LSBXKYHZZXYRLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1C2=CC=C(C=C2)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


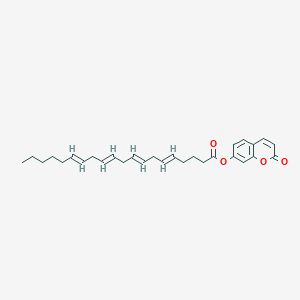
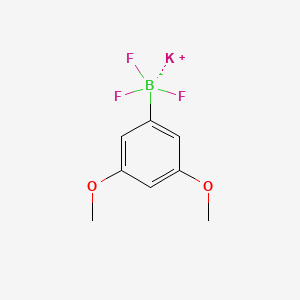

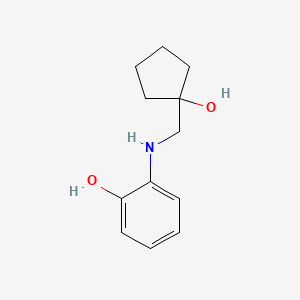
![3-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)propanoic acid](/img/structure/B13347118.png)
